Ethyl [2-(1,3-diethoxyprop-2-en-1-yl)phenyl]carbamate
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Overview
Description
Ethyl [2-(1,3-diethoxyprop-2-en-1-yl)phenyl]carbamate is an organic compound with a complex structure that includes an ethyl carbamate group attached to a phenyl ring, which is further substituted with a 1,3-diethoxyprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(1,3-diethoxyprop-2-en-1-yl)phenyl]carbamate typically involves multi-step organic reactions. One common method involves the reaction of 2-(1,3-diethoxyprop-2-en-1-yl)phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(1,3-diethoxyprop-2-en-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl [2-(1,3-diethoxyprop-2-en-1-yl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [2-(1,3-diethoxyprop-2-en-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with biological molecules, affecting their function. The phenyl ring and its substituents can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl [2-(1,3-diethoxyprop-2-en-1-yl)phenyl]carbamate can be compared with other carbamate derivatives and phenyl-substituted compounds:
Similar Compounds: Ethyl carbamate, phenyl carbamate, and 2-(1,3-diethoxyprop-2-en-1-yl)phenol.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61334-30-3 |
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Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
ethyl N-[2-(1,3-diethoxyprop-2-enyl)phenyl]carbamate |
InChI |
InChI=1S/C16H23NO4/c1-4-19-12-11-15(20-5-2)13-9-7-8-10-14(13)17-16(18)21-6-3/h7-12,15H,4-6H2,1-3H3,(H,17,18) |
InChI Key |
PDLLZRSHNBKYIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(C1=CC=CC=C1NC(=O)OCC)OCC |
Origin of Product |
United States |
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